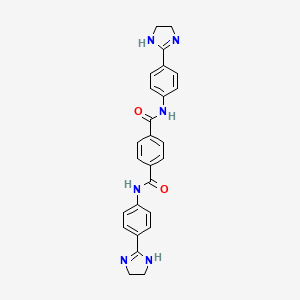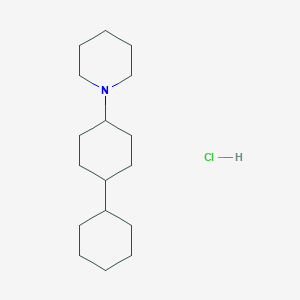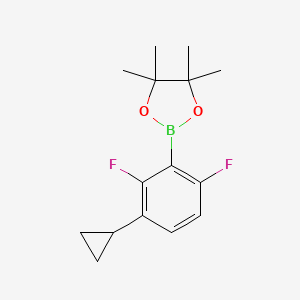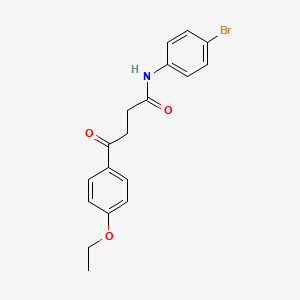
Bitpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bitpa involves the preparation of poly[4,4’-(2-(4-((4-hexylphenyl)(phenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-bis(4-butylphenyl)aniline)] (PFTPA-biTPA). This compound is synthesized through a series of reactions involving fluorene and arylamine-based photo-crosslinkable polymers .
Industrial Production Methods
In industrial settings, the production of this compound involves solution-processable techniques like spin-coating, roll-to-roll printing, and ink-jet printing. These methods are cost-effective and suitable for large-scale manufacturing, particularly for flexible displays .
Analyse Des Réactions Chimiques
Types of Reactions
Bitpa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly involving halogenated compounds, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chloroform, bis(4-azido-2,3,5,6-tetrafluorobenzoate), and various halogenated compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the original compound, which exhibit enhanced properties for specific applications, such as improved hole transport and solvent resistance .
Applications De Recherche Scientifique
Bitpa has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the development of biosensors.
Medicine: this compound’s unique properties make it a candidate for drug delivery systems and other medical applications.
Mécanisme D'action
The mechanism of action of Bitpa involves its role as a hole transport layer in OLEDs and PeLEDs. It facilitates the injection and transport of holes, thereby enhancing the efficiency and stability of these devices . The molecular targets and pathways involved include the modulation of energy levels between different functional layers and the suppression of interlayer mixing .
Comparaison Avec Des Composés Similaires
Bitpa is unique compared to other similar compounds due to its enhanced hole transport properties and solvent resistance. Similar compounds include:
Poly(3,4-ethylenedioxythiophene) (PEDOT): Commonly used as a hole transport layer but lacks the solvent resistance of this compound.
Poly(9-vinylcarbazole) (PVK): Another hole transport material with different electronic properties.
Poly(4-butylphenyl)aniline (PBA): Similar in structure but with different functional properties.
This compound stands out due to its superior performance in OLEDs and PeLEDs, making it a valuable compound in the field of organic electronics .
Propriétés
Numéro CAS |
3602-01-5 |
|---|---|
Formule moléculaire |
C26H24N6O2 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34) |
Clé InChI |
YMKGYWQAKWKNTM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)







![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
